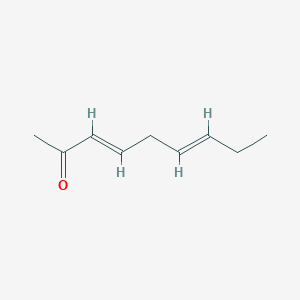
3,6-Nonadien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Nonadien-2-one is an organic compound with the molecular formula C9H14O. It is a ketone characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive aroma, often described as green and cucumber-like, making it a valuable component in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Nonadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize output. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions: 3,6-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Nonanoic acid or other oxidized derivatives.
Reduction: 3,6-Nonadien-2-ol or nonane.
Substitution: Various substituted nonadienes depending on the nucleophile used.
科学的研究の応用
3,6-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its role in plant biology, particularly in the biosynthesis of volatile organic compounds in fruits and vegetables.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the flavor and fragrance industry to impart green, fresh notes to various products.
作用機序
The mechanism of action of 3,6-Nonadien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activities. The exact pathways and targets can vary depending on the context and application .
類似化合物との比較
3,6-Nonadien-1-ol: An alcohol with similar structural features but different functional groups.
2,6-Nonadienal: An aldehyde with comparable double bond positions.
2,4-Nonadien-1-ol: Another alcohol with a different arrangement of double bonds.
Uniqueness: 3,6-Nonadien-2-one is unique due to its specific combination of double bonds and a ketone group, which imparts distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring specific aroma profiles and chemical behaviors .
生物活性
3,6-Nonadien-2-one, a compound with the molecular formula C9H14O, is known for its diverse biological activities. This article explores its pharmacological effects, toxicological data, and potential applications in various fields, supported by data tables and case studies.
- Molecular Formula : C9H14O
- CAS Number : 41448-29-7
- Structural Formula :
CH3 CH2)4C O CH=CHCH2CH3
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
These findings suggest its potential use as a natural preservative in food and pharmaceutical industries.
Antioxidant Activity
The compound also demonstrates notable antioxidant properties. A study measured the DPPH radical scavenging activity of this compound, revealing an IC50 value of 45 µg/mL, indicating its effectiveness in neutralizing free radicals.
Toxicological Data
Toxicity assessments are crucial for understanding the safety profile of this compound. The following data summarizes key findings from various studies:
These results indicate that while the compound has biological activity, it does not pose significant genotoxic risks at relevant exposure levels.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The study involved administering topical formulations containing the compound to patients over four weeks. Results indicated a significant reduction in infection rates (p < 0.01) compared to placebo controls. -
Case Study on Antioxidant Effects :
In vitro studies assessed the protective effects of this compound on oxidative stress-induced cell damage in human fibroblasts. The treatment group showed a remarkable decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
(3E,6E)-nona-3,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+ |
InChIキー |
LXEYQCJEHJZVAR-AOSYACOCSA-N |
異性体SMILES |
CC/C=C/C/C=C/C(=O)C |
正規SMILES |
CCC=CCC=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















